

physical and chemical properties of 1-Nitrobutane

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Compound of Interest

Compound Name: 1-Nitrobutane

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An In-depth Technical Guide to **1-Nitrobutane**

Introduction

1-Nitrobutane (CAS No: 627-05-4) is a colorless liquid organic compound classified as a nitroalkane.[1][2][3] Its molecular structure consists of a linear butane chain with a nitro group (NO_2) attached to the primary carbon, giving it the chemical formula $\text{C}_4\text{H}_9\text{NO}_2$. [2][4] This structure imparts a unique combination of polarity from the nitro group and non-polarity from the butyl chain, influencing its physical properties and chemical reactivity.[2] **1-Nitrobutane** serves as a valuable intermediate and solvent in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[2][5] Its reactivity is primarily centered around the nitro group and the adjacent α -hydrogens, which are rendered acidic by the electron-withdrawing nature of the nitro functionality.[6]

Physical and Chemical Properties

1-Nitrobutane is a colorless liquid with a characteristic strong odor.[1][5] It is highly flammable and slightly soluble in water, while being soluble in many organic solvents.[1][3][7][8]

Tabulated Physical Properties

The key physical and thermodynamic properties of **1-Nitrobutane** are summarized in the table below for easy reference.

Property	Value	Source(s)
Identifiers		
IUPAC Name	1-nitrobutane	[1][2]
CAS Number	627-05-4	[1][2][4]
Molecular Formula	C ₄ H ₉ NO ₂	[1][2][4]
Molecular Weight	103.12 g/mol	[1][2][4]
SMILES	CCCC--INVALID-LINK--[O-]	[1][2][4]
Physical State		
Appearance	Colorless liquid	[1][2][3]
Thermodynamic Data		
Melting Point	-81.33 °C / 191.82 K	[2][9]
Boiling Point	152-153 °C (at 760 mmHg)	[2][4][5][10]
Density	0.971 - 0.973 g/mL (at 20-25 °C)	[1][4][5][10]
Vapor Pressure	3.79 mmHg	[1][2][9]
Enthalpy of Vaporization	47.00 - 48.58 kJ/mol	[2]
Enthalpy of Fusion	~17.48 kJ/mol	[2]
Standard Enthalpy of Combustion	-2667.8 ± 1.3 kJ/mol	[2]
Solubility		
Water Solubility	Slightly soluble; 3.609 g/L at 25 °C	[1][2][3][11]
LogP (Octanol/Water)	1.47	[2][12]
Optical Properties		
Refractive Index (n _{20/D})	1.410	[5][9][10][12]

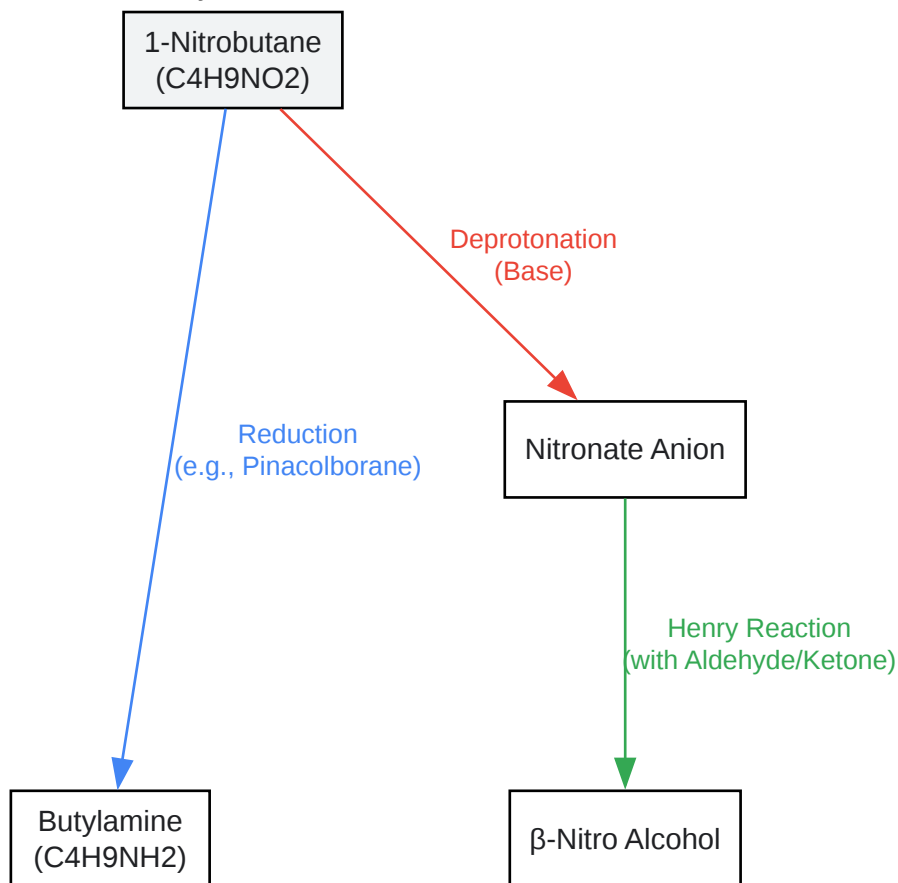
Safety Data		
Flash Point	44 °C (111.2 °F)	[4] [9] [13]
UN Number	1993	[9]
Hazard Class	3.2 (Flammable Liquid)	[3] [11]

Chemical Reactivity and Key Reactions

The chemistry of **1-nitrobutane** is dominated by the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the rest of the molecule.[\[6\]](#)

- **Reactivity Profile:** As a nitroalkane, **1-nitrobutane** is considered a mild to strong oxidizing agent. It can react violently and potentially detonate when mixed with reducing agents, especially at elevated temperatures and pressures.[\[1\]](#)[\[3\]](#)[\[7\]](#) Reactions with inorganic bases can form explosive salts.[\[1\]](#)[\[3\]](#)
- **Acidity of α -Hydrogens:** The nitro group makes the α -hydrogens (on the carbon adjacent to the NO₂ group) acidic and thus susceptible to deprotonation by a base.[\[6\]](#) This property is fundamental to its participation in carbon-carbon bond-forming reactions.
- **Reduction to Amines:** The nitro group can be readily reduced to a primary amine. This transformation is crucial for synthesizing butylamine, an important industrial chemical.[\[6\]](#) Reagents such as pinacolborane have been used for this purpose.[\[2\]](#)[\[3\]](#)
- **The Henry Reaction (Nitro-Aldol Reaction):** As a primary nitroalkane, **1-nitrobutane** can undergo the Henry reaction. This is a classic base-catalyzed carbon-carbon bond-forming reaction with aldehydes or ketones, yielding β -nitro alcohols, which are versatile synthetic intermediates.[\[6\]](#)
- **Nucleophilic Substitution:** The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the butane chain.[\[2\]](#)
[\[6\]](#)

Key Chemical Reactions of 1-Nitrobutane



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Key Chemical Reactions of **1-Nitrobutane**

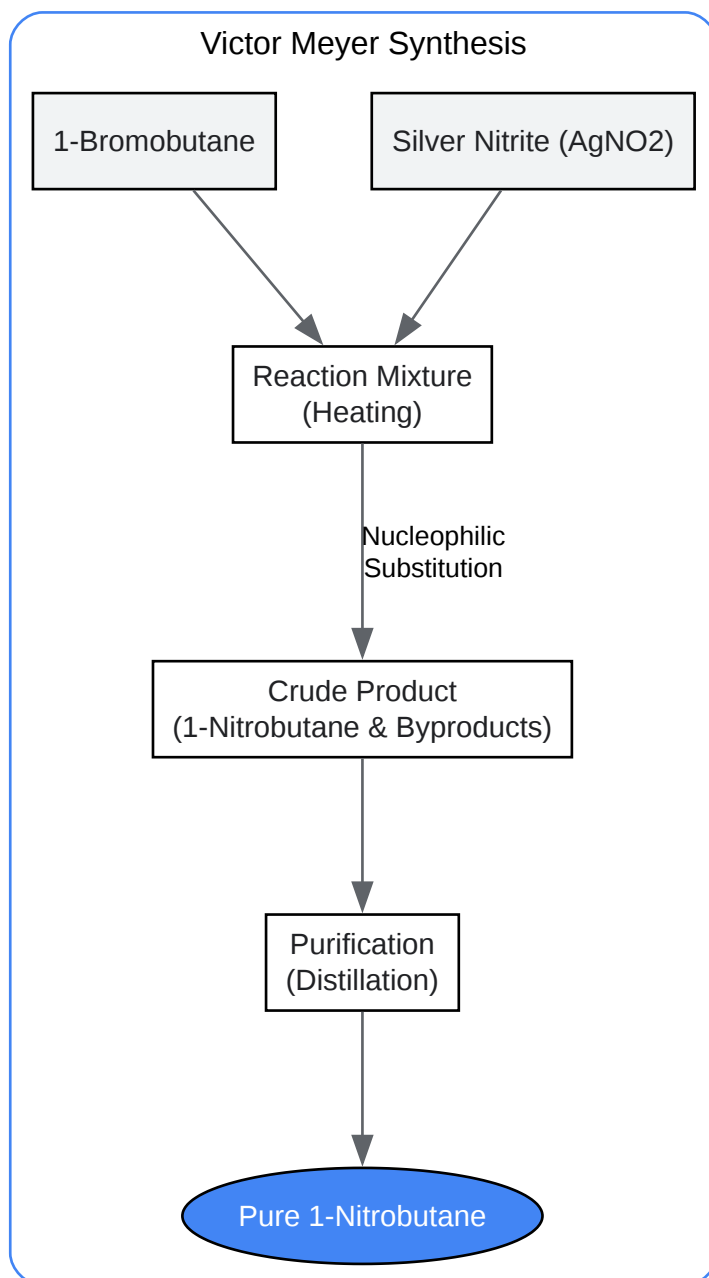
Synthesis and Manufacturing

Several methods have been established for the synthesis of **1-nitrobutane**, ranging from classical laboratory procedures to industrial processes.

- From Halogenated Precursors (Victor Meyer Reaction): A common and reliable laboratory method involves the nucleophilic substitution reaction of a 1-halobutane (such as 1-bromobutane or 1-iodobutane) with a nitrite salt.[6] Using silver nitrite (AgNO₂) often favors the formation of the C-nitro compound (**1-nitrobutane**) over the O-nitro isomer (butyl nitrite). [6][14] The reaction with alkali metal nitrites like sodium nitrite (NaNO₂) in solvents like DMSO or DMF is also effective (Kornblum modification).[2]

- Vapor-Phase Nitration of Alkanes: On an industrial scale, nitroalkanes can be produced by the vapor-phase nitration of alkanes at high temperatures (150-475 °C) using nitric acid or nitrogen oxides.[2] For instance, the nitration of propane can yield a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, while the nitration of n-butane can produce **1-nitrobutane** and 2-nitrobutane.[2][6] This method's primary challenge is controlling the reaction to achieve high selectivity for the desired product.[2][6]

General Synthesis Workflow for 1-Nitrobutane



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Workflow for **1-Nitrobutane** Synthesis

Experimental Protocols

Synthesis of **1-Nitrobutane** via Victor Meyer Reaction

This protocol is adapted from established laboratory procedures for reacting alkyl halides with silver nitrite.^[14]

- **Preparation:** Ensure all glassware is thoroughly dried. In a 250 mL distilling flask, place 64 g (50 mL) of dry n-butyl bromide and 80 g of dry, powdered silver nitrite. The silver nitrite should be freshly dried in an oven at 100 °C for 30 minutes.^[14]
- **Initial Reaction:** Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Allow the mixture to stand at room temperature for 2 hours.^[14]
- **Heating:** Heat the reaction mixture on a steam bath for 4 hours, followed by heating in an oil bath at 110 °C for an additional 8 hours.^[14] This extended heating drives the reaction to completion.
- **Isolation and Purification:** After cooling, arrange the apparatus for distillation. Distill the mixture directly from the reaction flask.
- **Fractional Distillation:** Collect the fraction that boils between 149-151 °C. This fraction is pure **1-nitrobutane**.^[14] The expected yield is approximately 18 grams.

General Protocol for Spectroscopic Analysis

Detailed spectroscopic data for **1-Nitrobutane** is available in various databases.^{[15][16][17][18]} The following describes the general methodology for obtaining such spectra.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - A small sample of **1-nitrobutane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.^[16]
 - The tube is placed in the NMR spectrometer.

- For ^1H NMR, the spectrum will show distinct signals for the protons on each carbon of the butyl chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling.
- For ^{13}C NMR, the spectrum will display four distinct signals, one for each unique carbon atom in the molecule.[\[17\]](#)
- Infrared (IR) Spectroscopy:
 - A drop of neat (undiluted) **1-nitrobutane** liquid is placed between two salt (NaCl or KBr) plates to create a thin film.
 - Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
 - The sample is placed in an FTIR spectrometer, and the IR spectrum is recorded. The spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1550 cm^{-1} and 1370 cm^{-1}) and C-H stretching of the alkyl chain (around $2800\text{--}3000\text{ cm}^{-1}$).[\[18\]](#)[\[19\]](#)
- Mass Spectrometry (MS):
 - A dilute solution of **1-nitrobutane** is injected into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and introduction.
 - In the ion source (e.g., using electron ionization), the molecules are fragmented.
 - The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and structure.[\[19\]](#)

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of **1-nitrobutane**'s identity.

Spectrum Type	Key Features / Available Data	Source(s)
^1H NMR	Spectrum available. Expects four distinct signals corresponding to the $-\text{CH}_3$, two internal $-\text{CH}_2-$ groups, and the $-\text{CH}_2-$ group adjacent to the NO_2 group.	[15][16]
^{13}C NMR	Spectrum available. Expects four signals for the four unique carbon atoms of the butyl chain.	[17]
Infrared (IR)	Spectrum available. Key absorbances include strong N-O stretching bands and C-H stretching bands from the alkyl chain.	[18]
Mass Spec (MS)	Spectrum available. The mass spectrum will show the molecular ion and characteristic fragmentation patterns for an alkyl nitro compound.	[20]

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